N-(4-acetamidophenyl)-2-phenoxyacetamide
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Overview
Description
N-(4-acetamidophenyl)-2-phenoxyacetamide is an organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial processes. This compound is characterized by the presence of an acetamidophenyl group and a phenoxyacetamide moiety, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
N-(4-acetamidophenyl)-2-phenoxyacetamide, also known as N-[4-(acetylamino)phenyl]-2-phenoxyacetamide, is a potent and selective reversible inhibitor of Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.
Mode of Action
The compound interacts with COX-2 by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins, leading to a decrease in the production of these inflammatory mediators. This results in reduced inflammation and pain.
Pharmacokinetics
Similar compounds such as acetaminophen have been shown to be rapidly absorbed in the gastrointestinal tract and metabolized in the liver . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The inhibition of COX-2 by this compound leads to a decrease in the production of prostaglandins . This results in reduced inflammation and pain, providing relief for conditions such as arthritis, acute pain, and dysmenorrhea.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity. Additionally, genetic factors such as polymorphisms in the COX-2 gene or drug transporters could potentially influence the compound’s efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-phenoxyacetamide typically involves the reaction of 4-acetamidophenol with phenoxyacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product . The general reaction scheme is as follows:
4-acetamidophenol+phenoxyacetyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: This compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenoxyacetamides .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Paracetamol (Acetaminophen): Known for its analgesic and antipyretic properties, paracetamol shares structural similarities with N-(4-acetamidophenyl)-2-phenoxyacetamide.
Phenoxyacetic Acid Derivatives: These compounds are used in various industrial and pharmaceutical applications and exhibit similar reactivity patterns.
Uniqueness
This compound stands out due to its unique combination of an acetamidophenyl group and a phenoxyacetamide moiety. This structural arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-12(19)17-13-7-9-14(10-8-13)18-16(20)11-21-15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUYMLSLLYSAFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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